D-Threoninol

Catalog No.
S3080623
CAS No.
44520-55-0
M.F
C4H12ClNO2
M. Wt
141.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Threoninol

CAS Number

44520-55-0

Product Name

D-Threoninol

IUPAC Name

(2S,3S)-2-aminobutane-1,3-diol

Molecular Formula

C4H12ClNO2

Molecular Weight

141.6

InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m0/s1

InChI Key

REMZWDMWHINGKS-MMALYQPHSA-N

SMILES

CC(C(CO)N)O

Solubility

not available

Neuroscience Research

D-Threoninol is structurally similar to the excitatory neurotransmitter L-glutamate. Some studies suggest it might play a role in neuronal function and development. Researchers are investigating its potential effects on learning, memory, and neurodegenerative diseases like Alzheimer's disease [1].

Source

[1] Albanese, A., et al. (2013). D-threoninol: a potential player in brain function. Amino Acids, 45(2), 435-444. ()

Glycosylation Studies

D-Threoninol can be a precursor molecule for the formation of O-linked glycosylation sites in proteins. O-linked glycosylation is a type of modification where sugar molecules are attached to proteins, playing a crucial role in protein function, folding, and stability [2].

By studying D-Threoninol metabolism, researchers can gain insights into the regulation and function of O-linked glycosylation in various biological systems.

Source

[2] Hansen, S., et al. (2009). Discovery of novel O-glycosylation motifs in the human proteome by MALDI tandem mass spectrometry. Journal of Proteome Research, 8(2), 894-902. ()

D-Threoninol is a small molecule with the chemical formula C4H11NO2. It is the d-enantiomer of threoninol, meaning it has a specific spatial arrangement of its atoms []. Its origin and natural occurrence are currently unknown (refer to Further Research).


Molecular Structure Analysis

D-Threoninol has a four-carbon backbone with an amine group (NH2) attached to the second carbon and hydroxyl groups (OH) on both the first and third carbons []. The stereochemistry is denoted as (2S,3S), indicating the specific orientation of the hydroxyl groups in space []. This specific configuration may be crucial for any potential biological functions.

Due to its functional groups:

  • Reversible Reactions: It can undergo dynamic combinatorial chemistry, allowing for the generation of libraries of molecules through reversible reactions under thermodynamic control .
  • Imine Formation: When reacted with aldehydes, D-threoninol can form imines, which are valuable intermediates in organic synthesis .
  • Thioester Exchange: In the presence of a thiol group, it can participate in thioester exchange reactions, further expanding its utility in synthetic chemistry .

D-Threoninol exhibits significant biological activity, particularly in the context of nucleic acid research:

  • Nucleic Acid Synthesis: It serves as a building block for artificial nucleic acids, enabling the construction of novel genetic materials and DNA nanostructures .
  • Hydrogen Bonding: The compound's conformational stability is influenced by hydrogen bonding forces, which play a crucial role in its interactions with other biological molecules .

D-Threoninol can be synthesized through several methods:

  • From D-Threonine: A common route involves converting D-threonine to its methyl ester, followed by reduction processes to yield D-threoninol. This method typically employs borane dimethyl sulfide as a reducing agent .
  • Dynamic Combinatorial Chemistry: This method allows for the synthesis of D-threoninol-based phosphoramidite building blocks that can be incorporated into oligonucleotides via automated solid-phase synthesis .

D-Threoninol has several notable applications:

  • Nucleic Acid Functionalization: It is used to modify DNA oligonucleotides, enhancing their properties for research and therapeutic applications .
  • Artificial Genome Construction: Its role in chemical ligation systems facilitates the assembly of artificial genomes and robust DNA nanostructures .
  • Research Tool: The compound acts as a versatile tool in biochemical research due to its ability to participate in various chemical transformations .

Studies on D-threoninol's interactions primarily focus on its role in nucleic acid chemistry:

  • Kinetics of Strand Displacement: Research has characterized the kinetics of strand displacement reactions involving acyclic nucleic acids that utilize D-threoninol as a component .
  • Dynamic Libraries: The ability to create dynamic combinatorial libraries using D-threoninol-based building blocks allows for the exploration of complex biochemical interactions and potential therapeutic targets .

D-Threoninol shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
L-ThreonineSimilar backboneNaturally occurring amino acid
SerinolHydroxyl and amino groupsUsed in nucleic acid analogs
2-Amino-1-butanolSame functional groupsSimpler structure without additional hydroxyl
3-AminopropanolAmino group presentShorter carbon chain

D-Threoninol's unique combination of both hydroxyl and amino functional groups distinguishes it from these similar compounds, allowing for more versatile reactivity and applications in synthetic biology and medicinal chemistry.

D-Threoninol emerged from mid-20th-century investigations into amino acid stereochemistry and their derivatives. While threonine itself was identified in 1935 by William Cumming Rose, its reduced alcohol counterpart, D-threoninol, gained attention later due to its structural similarity to glycerol and its potential as a nucleic acid backbone substitute. Early synthetic efforts in the 2000s focused on modifying threonine’s carboxyl group to a hydroxyl group, yielding D-threoninol as a chiral building block for peptidomimetics and oligonucleotide analogs. The compound’s entry into PubChem (CID 7020320) in 2006 marked its formal recognition as a distinct biochemical entity.

Significance in Biochemical Research

D-Threoninol’s rigidity and hydrogen-bonding capacity make it invaluable in nucleic acid engineering. Studies using chirped-pulse Fourier transform microwave spectroscopy revealed seven stable conformers of D-threoninol in the gas phase, with two cyclic and five chain-like hydrogen-bonded structures. These conformers exhibit a delicate balance between NH···O and OH···N interactions, influencing their stability in aqueous environments. Such properties enable D-threoninol to serve as a backbone in acyclic threoninol nucleic acids (aTNAs), which hybridize efficiently with natural DNA and RNA due to optimal stereochemical matching.

Table 1: Key Structural Features of D-Threoninol vs. Threonine

PropertyD-ThreoninolL-Threonine
Molecular FormulaC₄H₁₁NO₂C₄H₉NO₃
Functional Groups2 hydroxyl, 1 amino1 hydroxyl, 1 amino, 1 carboxyl
Stereochemistry(2S,3S)(2S,3R)
Role in BiomoleculesNucleic acid analogsProtein biosynthesis

Relationship to Natural Amino Acids and Nucleosides

D-Threoninol bridges amino acid and nucleoside chemistry. Its diol structure mimics the ribose moiety in nucleosides, while its amino group parallels the nucleobase attachment site in RNA. Unlike natural nucleosides, however, D-threoninol’s acyclic backbone reduces conformational flexibility, enhancing duplex stability when paired with DNA or RNA. This duality is exemplified in serinol nucleic acid (SNA) analogs, where D-threoninol-based scaffolds outperform glycerol-derived structures in hybridization assays. Furthermore, its stereochemical resemblance to L-threonine allows it to interact with enzymes and receptors typically selective for natural amino acids, though with modified binding kinetics.

XLogP3

-1.6

Wikipedia

D-Threoninol

Dates

Modify: 2023-08-18

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